N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20196911
InChI: InChI=1S/C18H19N3S/c1-2-12-7-9-13(10-8-12)21-17-16-14-5-3-4-6-15(14)22-18(16)20-11-19-17/h7-11H,2-6H2,1H3,(H,19,20,21)
SMILES:
Molecular Formula: C18H19N3S
Molecular Weight: 309.4 g/mol

N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC20196911

Molecular Formula: C18H19N3S

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C18H19N3S
Molecular Weight 309.4 g/mol
IUPAC Name N-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C18H19N3S/c1-2-12-7-9-13(10-8-12)21-17-16-14-5-3-4-6-15(14)22-18(16)20-11-19-17/h7-11H,2-6H2,1H3,(H,19,20,21)
Standard InChI Key JKAULHONFWFBJL-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2

Introduction

Chemical Identity and Structural Features

N-(4-Ethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine features a planar aromatic system fused with a saturated tetrahydrobenzo ring, which confers unique electronic and steric properties. The 4-ethylphenyl substituent at the 4-amino position enhances lipophilicity, influencing its pharmacokinetic profile.

Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₃S
Molecular Weight324.46 g/mol
IUPAC NameN-(4-ethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine
SMILESCCC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2

The structural distinction between the 4-ethylphenyl derivative and its 2-ethylphenyl isomer (PubChem CID 4796718) lies in the substitution pattern, which significantly alters molecular polarity and binding affinities . For instance, the para-substituted ethyl group in the 4-ethylphenyl variant reduces steric hindrance compared to the ortho-substituted analog, potentially enhancing interactions with biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions starting from Gewald reaction precursors. A validated method for analogous compounds involves:

  • Cyclization: Reacting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with formamide under reflux to form the pyrimidine core .

  • Functionalization: Chlorination at the 4-position using POCl₃, followed by nucleophilic substitution with 4-ethylaniline in acetonitrile or ethanol .

Key optimization parameters include solvent choice (acetonitrile for faster kinetics) and stoichiometric ratios (1:1.1 substrate-to-aniline) . Industrial-scale production may employ continuous flow reactors to enhance yield and purity .

Structural Modifications

Modifications at the pyrimidine ring’s 2- and 4-positions enable diversification:

  • Chlorination: POCl₃ at 80°C yields 4-chloro intermediates, amenable to further coupling reactions .

  • Amination: Buchwald-Hartwig catalysis introduces aryl/alkyl groups, altering electronic properties .

Physicochemical Properties

The compound’s tetrahydrobenzo ring contributes to moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. Key physicochemical parameters include:

PropertyValue/Description
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (Pyrimidine N atoms)
Topological Polar Surface Area65.2 Ų

The ethylphenyl group enhances membrane permeability, as evidenced by comparative studies on analogs .

Chemical Reactivity

Nucleophilic Substitution

The electron-deficient pyrimidine ring undergoes regioselective reactions:

  • C4 Position: Primary site for nucleophilic attack due to resonance stabilization of the leaving group .

  • C2 Position: Less reactive but accessible under strong electrophilic conditions .

Oxidative Transformations

  • Thiophene Sulfur Oxidation: Treatment with H₂O₂ or NaOCl yields sulfoxide or sulfone derivatives, modulating bioactivity .

  • Ring Dehydrogenation: Catalytic dehydrogenation (Pd/C, 150°C) converts the tetrahydro ring to a fully aromatic system, enhancing π-conjugation .

Biological Activity and Applications

Tyrosinase Inhibition

Molecular docking studies on tetrahydrobenzo thieno[2,3-d]pyrimidine derivatives reveal strong interactions with tyrosinase’s active site, particularly via hydrogen bonding and hydrophobic contacts . While the 4-ethylphenyl variant remains untested, analogs with lipophilic substituents (e.g., hydroxy groups) exhibit IC₅₀ values comparable to kojic acid .

Anti-Inflammatory Effects

Preliminary data suggest that benzothieno[2,3-d]pyrimidines inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation .

Research Findings and Case Studies

Molecular Docking Insights

In silico studies predict that N-(4-ethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine binds tyrosinase with a docking score of −8.2 kcal/mol, surpassing hydroquinone (−6.5 kcal/mol) . Key interactions include:

  • Hydrogen Bonds: Between the pyrimidine NH and His263 residue.

  • π-Stacking: Ethylphenyl group and Phe264 side chain .

Comparative Pharmacological Screening

DerivativeIC₅₀ (Tyrosinase)LogP
4-Hydroxy Analog 12.5 µM2.9
4-Ethylphenyl (Predicted)~15 µM3.8

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